Cibenzoline Succinate

Description

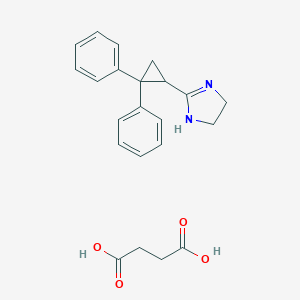

Structure

3D Structure of Parent

Properties

IUPAC Name |

butanedioic acid;2-(2,2-diphenylcyclopropyl)-4,5-dihydro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2.C4H6O4/c1-3-7-14(8-4-1)18(15-9-5-2-6-10-15)13-16(18)17-19-11-12-20-17;5-3(6)1-2-4(7)8/h1-10,16H,11-13H2,(H,19,20);1-2H2,(H,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFUIOIWYMHEPIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4.C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

57625-97-5 | |

| Record name | Butanedioic acid, compd. with 2-(2,2-diphenylcyclopropyl)-4,5-dihydro-1H-imidazole (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57625-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0047820 | |

| Record name | Cifenline succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100678-32-8, 85589-37-3 | |

| Record name | Cibenzoline succinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100678-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cifenline succinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085589373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cifenline succinate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100678328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cifenline succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cibenzoline succinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CIFENLINE SUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38G16RWJ37 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cibenzoline Succinate's Core Mechanism of Action on Sodium Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cibenzoline succinate is a Class I antiarrhythmic agent that primarily exerts its therapeutic effects by modulating the function of voltage-gated sodium channels in cardiac cells.[1][2] This in-depth technical guide elucidates the core mechanism of action of cibenzoline on sodium channels, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions. The primary action of cibenzoline involves the blockade of sodium channels, which leads to a reduction in the excitability of cardiac cells and a slowing of conduction velocity.[1] This effect is crucial in managing and preventing various cardiac arrhythmias.[2]

Electrophysiological Effects on Sodium Channels

Cibenzoline's interaction with sodium channels is characterized by a state- and use-dependent blockade, indicating a higher affinity for channels in the open and inactivated states compared to the resting state. This property is a hallmark of many Class I antiarrhythmic drugs and contributes to their efficacy in suppressing tachyarrhythmias.[3][4]

State-Dependent Blockade

The modulated receptor hypothesis posits that the affinity of a drug for its receptor, in this case, the sodium channel, is dependent on the conformational state of that receptor.[4][5] Cibenzoline demonstrates a clear preference for the open and inactivated states of the sodium channel. This state-dependent binding is crucial for its antiarrhythmic action, as it allows the drug to selectively target rapidly firing cells, which have a higher proportion of open and inactivated channels, while having a lesser effect on cells with a normal heart rate.

Use-Dependent Blockade

The use-dependent or frequency-dependent nature of cibenzoline's sodium channel blockade is a direct consequence of its state-dependent binding.[6] During rapid heart rates, sodium channels cycle through the open and inactivated states more frequently, providing more opportunities for cibenzoline to bind and exert its blocking effect. This leads to a cumulative blockade of sodium channels and a greater suppression of the sodium current at higher stimulation frequencies.[3][6] Studies have shown that trains of stimuli at frequencies of 0.2 Hz or greater lead to a use-dependent inhibition of the maximum upstroke velocity (Vmax) of the action potential in the presence of cibenzoline.[6]

Quantitative Analysis of Sodium Channel Blockade

The following table summarizes the key quantitative parameters describing the interaction of cibenzoline with cardiac sodium channels, compiled from various electrophysiological studies.

| Parameter | Value | Cell Type | Experimental Conditions | Reference |

| Use-Dependent Block | ||||

| Onset of Use-Dependent Block | ≥ 0.2 Hz stimulation | Guinea-pig ventricular papillary muscles | 3 µM cibenzoline | [6] |

| Time Constant for Recovery from Use-Dependent Block (τR) | 26.2 s | Guinea-pig ventricular papillary muscles | High [K+]o (8, 10 mM) depolarized resting potential | [6] |

| Voltage-Dependence of Inactivation | ||||

| Hyperpolarizing Shift in Vmax Curve | 7.1 mV | Single guinea-pig ventricular myocytes | 10 µM cibenzoline | [6] |

| Action Potential Parameters | ||||

| ↓ Vmax of Action Potential | Significant decrease | Guinea-pig ventricular papillary muscles | ≥ 3 µM cibenzoline | [6] |

| ↓ Amplitude and Rate of Depolarization | Reduced | Frog atrial muscle | 2.6 x 10-6 M cibenzoline | [7] |

| ↑ Action Potential Duration | Slightly prolonged | Frog atrial muscle | 2.6 x 10-6 M cibenzoline | [7] |

| ↑ Refractory Period | Increased | Frog atrial muscle | 2.6 x 10-6 M cibenzoline | [7] |

| Sodium Current Kinetics | ||||

| ↓ Amplitude of Rapid Inward Sodium Current | Notable decrease | Frog atrial muscle | 2.6 x 10-6 M cibenzoline | [7] |

| ↓ Kinetics of Activation and Inactivation | Decreased | Frog atrial muscle | 2.6 x 10-6 M cibenzoline | [7] |

| ↑ Time to Peak of Sodium Current | Increased | Frog atrial muscle | 2.6 x 10-6 M cibenzoline | [7] |

| ↑ Inactivation Time Constant | Increased | Frog atrial muscle | 2.6 x 10-6 M cibenzoline | [7] |

| ↑ Reactivation Time Constants | Increased | Frog atrial muscle | 2.6 x 10-6 M cibenzoline | [7] |

Molecular Mechanism and Binding Site

While the precise binding site of cibenzoline on the sodium channel has not been definitively elucidated in the provided search results, its classification as a Class I antiarrhythmic drug suggests it likely binds to a receptor site within the inner pore of the channel.[8][9] This binding site is thought to be formed by the S6 transmembrane segments of the four homologous domains (DI-DIV) of the sodium channel α-subunit.[8][9] Mutational studies on other Class I drugs have identified key amino acid residues, particularly in domains III and IV, that are critical for drug binding.[9][10] The state-dependent nature of the block implies that the conformation of this binding site changes as the channel transitions between resting, open, and inactivated states, thereby altering the drug's affinity.[5]

Experimental Protocols

The following outlines the general methodologies employed in the studies cited for characterizing the effects of cibenzoline on sodium channels.

Preparation of Cardiac Tissues and Cells

-

Tissue Preparations: Right ventricular papillary muscles were isolated from guinea pig hearts.[6] Frog auricular preparations were also utilized.[7]

-

Single Cell Isolation: Single ventricular myocytes were enzymatically isolated from guinea pig hearts.[6]

Electrophysiological Recordings

-

Action Potential Recordings: Standard microelectrode techniques were used to record transmembrane action potentials from papillary muscles.[6]

-

Voltage-Clamp Studies: The double sucrose gap technique was employed to measure transmembrane currents in frog atrial muscle.[7] Whole-cell patch-clamp techniques were used on single ventricular myocytes.

-

Measurement of Vmax: The maximum upstroke velocity (Vmax) of the action potential, a surrogate for sodium channel availability, was electronically differentiated from the action potential recording.[6]

Voltage-Clamp Protocols for Studying Use- and State-Dependency

-

Use-Dependency Protocol: To assess use-dependent block, a train of depolarizing pulses was applied at varying frequencies (e.g., ≥ 0.2 Hz) to measure the progressive reduction in Vmax or sodium current.[6]

-

Recovery from Block Protocol: The time course of recovery from use-dependent block was determined by applying a conditioning train of pulses followed by a test pulse at varying diastolic intervals. The recovery was then fitted to an exponential function to determine the time constant (τR).[6]

-

Steady-State Inactivation Protocol: The voltage-dependence of inactivation was assessed by applying a series of conditioning pre-pulses to various membrane potentials, followed by a test pulse to a fixed potential to elicit the sodium current. The normalized current amplitude was then plotted against the pre-pulse potential.[6]

Visualizing the Mechanism of Action

State-Dependent Blockade of Sodium Channels

Caption: State-dependent binding of cibenzoline to sodium channels.

Experimental Workflow for Assessing Use-Dependent Block

Caption: Workflow for evaluating use-dependent sodium channel block.

Effects on Other Ion Channels and Exchangers

While the primary mechanism of action of cibenzoline is the blockade of sodium channels, it also exerts effects on other ion transport systems in cardiac cells, which may contribute to its overall antiarrhythmic profile and potential side effects.

-

Potassium Channels: Cibenzoline exhibits some degree of potassium channel blocking activity, which can prolong the repolarization phase of the cardiac action potential and extend the refractory period.[1] However, it does not appear to significantly influence the outward potassium current in the same manner as quinidine.[7] It has also been shown to inhibit the ATP-sensitive potassium channel (KATP) by interacting with the pore-forming subunit.[11]

-

Calcium Channels: Cibenzoline can reduce the slow inward current carried by both calcium and sodium ions, although the effect on the calcium component is less pronounced.[7]

-

Na+/Ca2+ Exchanger: At supra-therapeutic concentrations, cibenzoline can inhibit the Na+/Ca2+ exchange current (INCX) in a concentration-dependent manner, with IC50 values of 77 µM for the outward current and 84 µM for the inward current.[12]

Conclusion

This compound's core mechanism of action on sodium channels is a well-defined, state- and use-dependent blockade. This preferential interaction with open and inactivated channels allows for targeted suppression of aberrant electrical activity in the heart, particularly during tachyarrhythmias. A thorough understanding of its electrophysiological effects, quantified by parameters such as the time constant for recovery from block and the shift in the voltage-dependence of inactivation, is crucial for its rational use in clinical practice and for the development of future antiarrhythmic therapies. The methodologies outlined in this guide provide a framework for the continued investigation of cibenzoline and other sodium channel blockers.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Na+ channel blocking effects of cibenzoline on guinea-pig ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of cibenzoline, a novel antiarrhythmic drug, on action potential and transmembrane currents in frog atrial muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanisms of Drug Binding to Voltage-Gated Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sodium Channel Molecular Conformations and Antiarrhythmic Drug Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural basis for inhibition of the cardiac sodium channel by the atypical antiarrhythmic drug ranolazine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Blockade of cardiac ATP-sensitive K+ channel by cibenzoline targets its pore-forming subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jstage.jst.go.jp [jstage.jst.go.jp]

An In-depth Technical Guide to the Electrophysiological Effects of Cibenzoline on Cardiac Action Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophysiological effects of cibenzoline on the cardiac action potential. Cibenzoline, a class I antiarrhythmic agent, primarily exerts its effects by modulating the ion channels responsible for cardiac depolarization and repolarization. This document summarizes key quantitative data, details common experimental protocols for assessing these effects, and visualizes the underlying mechanisms and experimental workflows.

Core Electrophysiological Effects of Cibenzoline

Cibenzoline is recognized for its potent effects on cardiac sodium channels, with additional inhibitory actions on potassium and calcium channels. These interactions result in significant alterations to the morphology and duration of the cardiac action potential, contributing to its antiarrhythmic properties.

Mechanism of Action

Cibenzoline's primary mechanism of action is the blockade of fast sodium channels (INa) in cardiac cells.[1][2] This inhibition reduces the rate of depolarization during Phase 0 of the action potential, thereby decreasing the excitability of cardiac myocytes and slowing conduction velocity.[1] This effect is characteristic of Class I antiarrhythmic drugs.[3]

Furthermore, cibenzoline exhibits some degree of potassium channel blocking activity, which affects the repolarization phase of the action potential.[1] By prolonging repolarization, it extends the refractory period, which can be beneficial in preventing reentrant arrhythmias.[1] Cibenzoline has also been shown to inhibit the ATP-sensitive potassium channel (IK(ATP)).[4][5][6][7]

Additionally, cibenzoline demonstrates a mild calcium channel blocking effect, classifying it as having some Class IV antiarrhythmic properties.[2][8][9][10] This contributes to its negative inotropic effects.[11][12]

Quantitative Data on Cibenzoline's Electrophysiological Effects

The following tables summarize the quantitative effects of cibenzoline on various cardiac action potential and electrophysiological parameters as reported in preclinical and clinical studies.

| Parameter | Species/Tissue | Cibenzoline Concentration/Dose | Effect | Reference |

| Action Potential Amplitude | Frog Atrial Muscle | 2.6 x 10-6 M | Reduced | [8] |

| Rabbit Sinoatrial Node | 0.1-30 µM | Reduced (dose-dependent) | [13] | |

| Maximum Rate of Depolarization (Vmax) | Frog Atrial Muscle | 2.6 x 10-6 M | Reduced | [8] |

| Guinea-Pig Papillary Muscle | ≥ 3 µM | Decreased | [14] | |

| Rabbit Cardiac Tissues | Not specified | Reduced | [11] | |

| Canine Ventricular Muscle | ≥ 3 x 10-6 M | Inhibited (concentration-dependent) | [15] | |

| Action Potential Duration (APD) | Frog Atrial Muscle | 2.6 x 10-6 M | Slightly prolonged | [8] |

| Rabbit Ventricular Muscle | Not specified | Significantly prolonged (dose-related) | [11] | |

| Rabbit Sinoatrial Node | 0.1-30 µM | Prolonged at half-amplitude | [13] | |

| Canine Ventricular Muscle | ≥ 3 x 10-6 M | Lengthened (concentration-dependent) | [15] | |

| Refractory Period | Frog Atrial Muscle | 2.6 x 10-6 M | Increased | [8] |

| Human Atrium | 1.4 mg/kg (IV) | Increased Effective Refractory Period (ERP-A) from 198 ± 25 ms to 214 ± 26 ms | [16] | |

| Human Right Ventricle | 2.4 to 5.8 mg/kg/day (oral) | Increased mean right ventricular effective refractory period from 245 ± 24 to 266 ± 27 ms | [17] | |

| Conduction | Human | 1 mg/kg to 1.75 mg/kg (IV) | Moderately increased transnodal conduction time and markedly lengthened HV interval | [3] |

| Human | 2.4 to 5.8 mg/kg/day (oral) | Prolonged mean PR interval (179 ± 29 to 201 ± 36 ms) and mean QRS duration (107 ± 21 to 130 ± 25 ms) | [17] | |

| Ion Channel Blockade | Guinea-Pig Ventricular Myocytes | IC50 = 30 µM | Inhibition of slow inward Ca2+ current (ICa) | [9][10] |

| Rat Pancreatic β-cells | IC50 = 1.5 µM | Inhibition of ATP-sensitive K+ channel | [5] | |

| Guinea-Pig Cardiac Myocytes | IC50 = 77 µM (outward), 84 µM (inward) | Inhibition of Na+/Ca2+ exchange current (INCX) | [18] |

Experimental Protocols

The investigation of cibenzoline's electrophysiological effects typically involves standard cellular and tissue-level electrophysiology techniques.

Cardiac Action Potential Recording in Isolated Myocytes or Tissue Preparations

-

Objective: To measure changes in action potential parameters such as amplitude, duration (APD), and maximum upstroke velocity (Vmax).

-

Methodology:

-

Tissue Preparation: Isolation of single ventricular myocytes via enzymatic digestion or preparation of thin cardiac tissue slices (e.g., papillary muscles, Purkinje fibers) from animal models (e.g., guinea pig, rabbit, canine).[11][14][15]

-

Superfusion: Tissues or cells are placed in a recording chamber and superfused with a physiological salt solution (e.g., Tyrode's solution) bubbled with 95% O2 / 5% CO2 at a constant temperature (typically 37°C).

-

Intracellular Recording: A sharp glass microelectrode filled with a high-potassium solution (e.g., 3 M KCl) is used to impale a single cell.

-

Stimulation: The preparation is stimulated at a constant frequency (e.g., 1 Hz) using an external electrode.

-

Data Acquisition: The transmembrane potential is recorded using an amplifier and digitized for analysis.

-

Drug Application: After recording baseline action potentials, cibenzoline is added to the superfusate at various concentrations.

-

Analysis: Action potential parameters are measured before and after drug application to determine the concentration-dependent effects.

-

Voltage-Clamp Studies on Specific Ion Currents

-

Objective: To quantify the inhibitory effects of cibenzoline on specific ion channels (e.g., INa, ICa, IK).

-

Methodology:

-

Cell Preparation: Isolation of single cardiac myocytes.

-

Patch-Clamp Technique: The whole-cell patch-clamp configuration is established using a glass micropipette to gain electrical access to the cell interior.

-

Voltage Protocols: Specific voltage-clamp protocols are applied to isolate and measure the current of interest. For example, a depolarizing step from a holding potential of -80 mV to -20 mV can be used to elicit the fast sodium current.

-

Solution Composition: The internal (pipette) and external (bath) solutions are formulated to isolate the desired current by blocking other confounding currents.

-

Drug Application: Cibenzoline is applied to the bath solution, and the effect on the isolated current is measured.

-

Data Analysis: Concentration-response curves are generated to determine the IC50 value for the inhibition of the specific ion current.[9][10]

-

In Vivo Electrophysiological Studies in Humans

-

Objective: To assess the effects of cibenzoline on cardiac conduction and refractoriness in a clinical setting.

-

Methodology:

-

Patient Selection: Patients with documented arrhythmias are enrolled.[16][17]

-

Catheter Placement: Electrophysiology catheters are placed in various locations within the heart (e.g., right atrium, His bundle region, right ventricle) under fluoroscopic guidance.

-

Baseline Measurements: Baseline electrophysiological parameters, including sinus cycle length, PR interval, QRS duration, QT interval, and effective refractory periods of different cardiac tissues, are measured.[17]

-

Drug Administration: Cibenzoline is administered intravenously or orally.[3][16][17]

-

Post-Drug Measurements: Electrophysiological parameters are re-measured after drug administration to assess its effects.

-

Programmed Electrical Stimulation: Programmed electrical stimulation may be used to assess the drug's ability to induce or suppress arrhythmias.[17]

-

Visualizations

Signaling Pathways and Mechanisms

Caption: Cibenzoline's primary interactions with cardiac ion channels and the resulting electrophysiological effects.

Experimental Workflow for In Vitro Electrophysiological Assessment

Caption: A typical experimental workflow for evaluating the in vitro electrophysiological effects of cibenzoline.

Logical Relationship of Cibenzoline's Antiarrhythmic Effects

Caption: The logical progression from cibenzoline's ion channel blockade to its ultimate antiarrhythmic effect.

References

- 1. What is the mechanism of Cibenzoline Succinate? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. Electrophysiologic effects, antiarrhythmic activity and pharmacokinetics of cibenzoline studied with programmed stimulation of the heart in patients with supraventricular reentrant tachycardias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Blockade of cardiac ATP-sensitive K+ channel by cibenzoline targets its pore-forming subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of the ATP-sensitive potassium channel by class I antiarrhythmic agent, cibenzoline, in rat pancreatic beta-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cibenzoline inhibits diazoxide- and 2,4-dinitrophenol-activated ATP-sensitive K+ channels in guinea-pig ventricular cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cibenzoline, an ATP-sensitive K(+) channel blocker, binds to the K(+)-binding site from the cytoplasmic side of gastric H(+),K(+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of cibenzoline, a novel antiarrhythmic drug, on action potential and transmembrane currents in frog atrial muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparison of Ca2+ channel inhibitory effects of cibenzoline with verapamil on guinea-pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]

- 11. Effects on rabbit nodal, atrial, ventricular and Purkinje cell potentials of a new antiarrhythmic drug, cibenzoline, which protects against action potential shortening in hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ahajournals.org [ahajournals.org]

- 13. Electrophysiological study of cibenzoline in voltage-clamped rabbit sinoatrial node preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Na+ channel blocking effects of cibenzoline on guinea-pig ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Electrophysiologic effects of a class I antiarrhythmic agent, cibenzoline, on the refractoriness and conduction of the human atrium in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Clinical electrophysiology, efficacy and safety of chronic oral cibenzoline therapy in refractory ventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. jstage.jst.go.jp [jstage.jst.go.jp]

An In-depth Technical Guide to the Chemical and Physical Properties of Cibenzoline Succinate for Research

This technical guide provides a comprehensive overview of the core chemical and physical properties of cibenzoline succinate, tailored for researchers, scientists, and professionals in drug development. The document details its mechanism of action, presents quantitative data in structured tables, and outlines key experimental protocols.

Core Chemical and Physical Properties

This compound is the succinate salt of cibenzoline, a class I antiarrhythmic agent.[1][2] It is a white to off-white solid, and its stability can be affected by light.[3] For laboratory purposes, it is often supplied as a solid with a purity of ≥98% as determined by HPLC.[4]

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | butanedioic acid;2-(2,2-diphenylcyclopropyl)-4,5-dihydro-1H-imidazole[5] |

| CAS Number | 100678-32-8[4][5][6] |

| Molecular Formula | C₂₂H₂₄N₂O₄[5][7] or C₁₈H₁₈N₂ · C₄H₆O₄[3][4][6] |

| Synonyms | Cifenline succinate, Cibenol, Cipralan, Exacor[5][7][8][9] |

Physicochemical Data

| Property | Value |

| Molecular Weight | 380.4 g/mol [5][7] (380.44 g/mol also reported[2][3][4][6]) |

| Melting Point | 165 °C[3][6] |

| Solubility | Water: ≥5 mg/mL[3][4] |

| DMSO: 100 mg/mL (ultrasonic and warming to 60°C may be required)[10] | |

| Appearance | White to brown solid[4] |

| Storage Conditions | 2-8°C, desiccated[3][4] |

Note: Some properties like pKa and logP are more commonly reported for the active base, cibenzoline.

| Property (for Cibenzoline base) | Value |

| pKa (Strongest Basic) | 10.41[11] |

| logP | 3[11] |

Pharmacology and Mechanism of Action

This compound is classified as a Class Ia antiarrhythmic agent.[1][12][13] Its primary therapeutic effect is the stabilization of cardiac cell membranes to manage and prevent arrhythmias.[1][12]

The mechanism of action is multifaceted:

-

Sodium Channel Blockade : The principal mechanism involves the blockade of fast sodium channels in cardiac cells.[1][12] This action reduces the rate of depolarization during phase 0 of the cardiac action potential, thereby decreasing the excitability of cardiac cells and slowing conduction velocity.[1]

-

Potassium Channel Blockade : Cibenzoline also exhibits potassium channel blocking activity.[1] It inhibits ATP-sensitive potassium channels (KATP), specifically interacting with the Kir6.2 subunit, with an IC50 of 22.2 µM.[2][10][13] It also inhibits IKr and IKs currents with IC50 values of 8.8 µM and 12.3 µM, respectively.[10] This blockade prolongs the repolarization phase of the action potential, extending the effective refractory period and helping to prevent reentrant arrhythmias.[1]

-

Anticholinergic Effects : The compound has mild anticholinergic properties which may contribute to its overall antiarrhythmic effect.[1][12] It has been shown to inhibit the muscarinic K+ channel and/or the G-proteins coupled to it.[14]

This dual blockade of both sodium and potassium channels provides a comprehensive approach to stabilizing cardiac rhythms.[1]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification

A common analytical method for determining the concentration of cibenzoline in biological matrices like plasma and urine is High-Performance Liquid Chromatography (HPLC).[15] This protocol provides a general framework based on established methods.

Objective: To quantify cibenzoline in a given sample.

Materials:

-

HPLC system with UV detector

-

Ion-exchange (sulfonate) column (e.g., 10-micron)[15]

-

Acetonitrile (HPLC grade)

-

Phosphate buffer (e.g., 0.015 mol/l, pH 6.0)[15]

-

Benzene (or a safer alternative like methyl tert-butyl ether) for extraction

-

Internal standard (e.g., di-p-methyl analogue of cibenzoline)[15]

-

pH meter and adjustment solutions (e.g., NaOH)

-

Centrifuge

-

Vortex mixer

Methodology:

-

Sample Preparation (Liquid-Liquid Extraction):

-

Take a known volume of the sample (e.g., 1 mL of plasma or urine).

-

Add the internal standard.

-

Adjust the sample pH to approximately 11 using a suitable base.[15]

-

Add 5 mL of the extraction solvent (e.g., benzene).

-

Vortex vigorously for 2 minutes to ensure thorough mixing.

-

Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of the mobile phase (e.g., 200 µL).[15]

-

-

Chromatographic Conditions:

-

Quantification:

-

Construct a calibration curve using standards of known cibenzoline concentrations.

-

Calculate the peak area ratio of cibenzoline to the internal standard.

-

Determine the concentration of cibenzoline in the unknown samples by interpolating from the calibration curve.

-

Conclusion

This compound is a well-characterized antiarrhythmic compound with a dual mechanism of action involving both sodium and potassium channel blockade. Its physicochemical properties are well-defined, allowing for the development of robust analytical methods such as HPLC for its quantification in research and clinical settings. This guide provides foundational data and methodologies to support further investigation and application of this compound in drug development and cardiovascular research.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Cibenzoline succinate_TargetMol [targetmol.com]

- 3. 100678-32-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound ≥98 (HPLC), solid Cibenol [sigmaaldrich.com]

- 5. This compound | C22H24N2O4 | CID 57952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 9. CibenzolineSuccinate | CymitQuimica [cymitquimica.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. go.drugbank.com [go.drugbank.com]

- 12. What is this compound used for? [synapse.patsnap.com]

- 13. This compound | 100678-32-8 [chemicalbook.com]

- 14. Molecular mechanism of cibenzoline-induced anticholinergic action in single atrial myocytes: comparison with effect of disopyramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Determination of cibenzoline in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Pharmacological Profile of Cibenzoline Succinate in Isolated Cardiomyocytes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cibenzoline succinate is a class I antiarrhythmic agent utilized in the management of various cardiac arrhythmias, including those of atrial and ventricular origin. Its primary mechanism of action involves the modulation of ion channels within cardiac myocytes, thereby altering the electrophysiological properties of these cells to suppress arrhythmogenesis. This technical guide provides a comprehensive overview of the pharmacological profile of this compound in isolated cardiomyocytes, detailing its effects on ion channels, action potentials, and intracellular calcium dynamics. The information is presented through structured data tables, detailed experimental protocols, and explanatory diagrams to facilitate a deeper understanding for research and drug development purposes.

Electrophysiological Effects and Ion Channel Modulation

Cibenzoline exerts its antiarrhythmic effects primarily through the blockade of sodium channels, a characteristic of Class I antiarrhythmic drugs. This action reduces the excitability of cardiac cells and slows the conduction velocity of the cardiac action potential. Additionally, cibenzoline has been shown to interact with other ion channels, contributing to its overall pharmacological profile.

Sodium Channel Blockade

The principal action of cibenzoline is the blockade of fast sodium channels in cardiomyocytes. This inhibition affects phase 0 of the cardiac action potential, leading to a decrease in the maximum upstroke velocity (Vmax). This effect is use-dependent, meaning the degree of blockade increases with higher heart rates. The onset and offset kinetics of this use-dependent block are considered slow. Studies in guinea pig ventricular myocytes have shown that cibenzoline shifts the membrane potential-Vmax curve in a hyperpolarizing direction.

Potassium Channel Interactions

Cibenzoline also exhibits some potassium channel blocking activity. This action can prolong the repolarization phase of the action potential, thereby extending the refractory period. This extended refractory period is beneficial in preventing re-entrant arrhythmias. Specifically, cibenzoline has been shown to inhibit ATP-sensitive potassium channels at therapeutic concentrations. In guinea pig atrial myocytes, cibenzoline was found to suppress the acetylcholine-induced potassium current, with a half-maximal inhibitory concentration (EC50) of 8 µM. This effect is thought to involve the inhibition of the muscarinic K+ channel itself or the G-proteins coupled to it.

Calcium Channel and Intracellular Calcium Modulation

In addition to its effects on sodium and potassium channels, cibenzoline has been reported to have some calcium channel-blocking activity, although this is less pronounced than its sodium channel blockade. It also inhibits the Na+/Ca2+ exchange current (INCX) in a concentration-dependent manner in guinea-pig cardiac ventricular myocytes. The IC50 values for the outward and inward components of INCX were 77 µM and 84 µM, respectively. This inhibition of the Na+/Ca2+ exchanger may contribute to the prevention of intracellular Ca2+ overload, a condition that can lead to delayed afterdepolarizations and triggered arrhythmias.

Data Presentation: Quantitative Effects of this compound

| Parameter | Species/Cell Type | Effect | Concentration | Citation |

| Sodium Channel Block | ||||

| Vmax | Guinea-pig ventricular papillary muscle | Significant decrease | ≥ 3 µM | |

| Vmax | Guinea-pig single ventricular myocytes | Hyperpolarizing shift of Vmax-membrane potential curve | 10 µM | |

| Potassium Channel Block | ||||

| Acetylcholine-induced K+ current | Guinea-pig atrial myocytes | IC50 of 8 µM | 8 µM | |

| ATP-sensitive K+ channels | Guinea-pig ventricular cells | Inhibition | 5 µM | |

| Na+/Ca2+ Exchange Current (INCX) Block | ||||

| Outward INCX | Guinea-pig cardiac ventricular myocytes | IC50 of 77 µM | 77 µM | |

| Inward INCX | Guinea-pig cardiac ventricular myocytes | IC50 of 84 µM | 84 µM |

Experimental Protocols

Cardiomyocyte Isolation

The isolation of high-quality cardiomyocytes is crucial for electrophysiological and calcium imaging studies. The Langendorff retrograde perfusion method is a commonly employed technique.

Protocol: Langendorff Perfusion for Cardiomyocyte Isolation

-

Animal Preparation: Anesthetize the animal (e.g., rat or mouse) and perform a thoracotomy to expose the heart.

-

Heart Excision: Rapidly excise the heart and place it in ice-cold, oxygenated Tyrode's solution.

-

Aortic Cannulation: Identify the aorta and cannulate it onto the Langendorff apparatus. Secure the aorta with a suture.

-

Retrograde Perfusion: Initiate retrograde perfusion with a calcium-free Tyrode's solution at 37°C to wash out the blood.

-

Enzymatic Digestion: Switch the perfusion to a solution containing digestive enzymes, such as collagenase and protease, to break down the extracellular matrix.

-

Tissue Dissociation: Once the heart becomes flaccid, remove it from the apparatus, mince the ventricular tissue, and gently agitate to release individual cardiomyocytes.

-

Calcium Reintroduction: Gradually reintroduce calcium to the cell suspension to prevent calcium paradox.

-

Cell Filtration and Collection: Filter the cell suspension to remove undigested tissue and collect the isolated cardiomyocytes.

Electrophysiological Recording (Patch-Clamp)

The whole-cell patch-clamp technique is the gold standard for studying the effects of compounds on ion channels and action potentials in isolated cardiomyocytes.

Protocol: Whole-Cell Patch-Clamp Recording

-

Cell Plating: Plate isolated cardiomyocytes on glass coverslips and allow them to adhere.

-

Pipette Preparation: Fabricate glass micropipettes with a resistance of 2-5 MΩ and fill with an appropriate intracellular solution.

-

Cell Approach and Sealing: Under a microscope, carefully approach a single cardiomyocyte with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal) with the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical access to the cell's interior.

-

Data Acquisition: In voltage-clamp mode, apply specific voltage protocols to elicit and record ionic currents (e.g., sodium, potassium, calcium currents). In current-clamp mode, record action potentials.

-

Drug Application: Perfuse the cell with an extracellular solution containing the desired concentration of this compound and record the resulting changes in ionic currents or action potentials.

Intracellular Calcium Imaging

Fluorescent calcium indicators are used to measure changes in intracellular calcium concentration in response to drug application.

Protocol: Calcium Imaging

-

Cell Loading: Incubate isolated cardiomyocytes with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). The AM ester form allows the dye to cross the cell membrane.

-

De-esterification: Allow time for intracellular esterases to cleave the AM group, trapping the active dye inside the cell.

-

Imaging Setup: Place the coverslip with the loaded cells on the stage of a fluorescence microscope equipped for calcium imaging.

-

Baseline Recording: Record baseline fluorescence intensity or ratio (for ratiometric dyes like Fura-2) before drug application.

-

Drug Perfusion: Perfuse the cells with a solution containing this compound.

-

Data Acquisition and Analysis: Continuously record the fluorescence signal during and after drug application. Analyze the changes in fluorescence to determine the effect of cibenzoline on intracellular calcium transients.

Signaling Pathways

The primary signaling pathway affected by cibenzoline in cardiomyocytes is the direct modulation of ion channel function, which in turn alters the cellular action potential and calcium homeostasis.

Conclusion

This compound exhibits a multi-ion channel blocking profile in isolated cardiomyocytes, with its primary effect being the blockade of fast sodium channels. Its interactions with potassium channels and the Na+/Ca2+ exchanger further contribute to its antiarrhythmic properties. The detailed experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals to further investigate the pharmacological effects of cibenzoline and similar compounds at the cellular level. A thorough understanding of its mechanism of action in isolated cardiomyocytes is essential for its safe and effective clinical use and for the development of novel antiarrhythmic therapies.

In-Depth Technical Guide: Cibenzoline Succinate's Effects on Sinoatrial Node Automaticity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electrophysiological effects of cibenzoline succinate on the automaticity of the sinoatrial (SA) node. The document summarizes key quantitative data, details experimental methodologies from pivotal studies, and presents visual representations of the underlying signaling pathways and experimental workflows.

Core Electrophysiological Effects of Cibenzoline on the Sinoatrial Node

This compound, a Class I antiarrhythmic agent, primarily exerts its effects by blocking fast sodium channels. However, its actions on the sinoatrial node, which lacks a significant fast sodium current, are mediated through the modulation of other key ion channels. This results in a dose-dependent reduction in the spontaneous firing rate of pacemaker cells.

Quantitative Impact on Sinoatrial Node Action Potential

Studies on isolated rabbit sinoatrial node preparations have demonstrated that cibenzoline alters several key parameters of the action potential in a dose-dependent manner. These effects collectively contribute to the suppression of sinoatrial node automaticity.

Table 1: Dose-Dependent Effects of Cibenzoline on Sinoatrial Node Action Potential Parameters

| Cibenzoline Conc. (µM) | Heart Rate (% of Control) | Maximum Rate of Rise (V/s) (% of Control) | Action Potential Amplitude (mV) (% of Control) | Action Potential Duration at 50% Repolarization (ms) (% of Control) | Slope of Phase 4 Depolarization (% of Control) |

| 1 | 90.1 ± 2.4 | 85.2 ± 3.1 | 95.3 ± 1.8 | 110.5 ± 4.2 | 80.7 ± 5.1 |

| 3 | 78.5 ± 3.1 | 72.4 ± 4.5 | 90.1 ± 2.5 | 121.3 ± 5.8 | 65.2 ± 6.3 |

| 10 | 65.3 ± 4.2 | 58.9 ± 5.2 | 83.6 ± 3.1 | 135.8 ± 6.7 | 48.9 ± 7.5 |

| 30 | 50.1 ± 5.5 | 45.1 ± 6.8 | 75.2 ± 4.0 | 152.4 ± 8.1 | 32.6 ± 8.9 |

Data synthesized from Kotake et al. (1987). Values are presented as mean ± SEM.

Modulation of Key Ion Currents in Sinoatrial Node Cells

The negative chronotropic effect of cibenzoline on the sinoatrial node is a direct consequence of its inhibitory action on several crucial ion currents responsible for pacemaker activity.

Table 2: Effect of Cibenzoline on Key Ion Currents in Rabbit Sinoatrial Node Cells

| Ion Current | Cibenzoline Concentration (µM) | Effect |

| Slow Inward Current (Isi) | 7 - 30 | Depression |

| Time-Dependent Potassium Outward Current (IK) | 7 - 30 | Depression |

| Hyperpolarization-Activated Current (If) | 7 - 30 | Depression |

Based on findings from Kotake et al. (1987).[1]

Detailed Experimental Protocols

The following sections outline the methodologies employed in key studies investigating the effects of cibenzoline on sinoatrial node automaticity.

Rabbit Sinoatrial Node Tissue Preparation

-

Animal Model: Male albino rabbits (weighing 1.5-2.0 kg) are utilized.

-

Anesthesia and Heart Excision: Rabbits are anesthetized with sodium pentobarbital (30 mg/kg, i.v.). The heart is then rapidly excised and placed in oxygenated Tyrode's solution.

-

Sinoatrial Node Dissection: The right atrium is opened, and the sinoatrial node region, identified by its anatomical landmarks, is carefully dissected. A small preparation (approximately 1.5 x 1.5 mm) is isolated for microelectrode studies.

-

Perfusion: The preparation is placed in a tissue bath and continuously superfused with oxygenated Tyrode's solution at a constant temperature of 36 ± 1°C.

Electrophysiological Recordings

-

Method: Conventional glass microelectrode technique.

-

Microelectrodes: Filled with 3 M KCl, with a resistance of 20-40 MΩ.

-

Data Acquisition: Transmembrane potentials are recorded using a high-input impedance amplifier and displayed on an oscilloscope. The maximum rate of rise of the action potential (Vmax) is obtained by electronic differentiation.

A double-microelectrode voltage-clamp method is employed to measure ionic currents.

-

Protocol for Slow Inward Current (Isi):

-

Holding Potential: -40 mV to inactivate the fast sodium current.

-

Test Pulses: Depolarizing pulses of 200 ms duration are applied to various potentials (e.g., up to +20 mV).

-

-

Protocol for Time-Dependent Outward Potassium Current (IK):

-

Holding Potential: -40 mV.

-

Test Pulses: Depolarizing pulses of 1-2 seconds are applied to a range of potentials (e.g., up to +30 mV). The tail currents upon repolarization to the holding potential are analyzed.

-

-

Protocol for Hyperpolarization-Activated Current (If):

-

Holding Potential: -40 mV.

-

Test Pulses: Hyperpolarizing pulses of 2-3 seconds are applied to various potentials (e.g., down to -100 mV).

-

Solutions

-

Normal Tyrode's Solution (in mM): NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 12.0, and glucose 5.5. The solution is gassed with 95% O2 and 5% CO2 to maintain a pH of 7.4.

-

This compound Solutions: Prepared by dissolving the compound in distilled water to create a stock solution, which is then diluted to the final desired concentrations in the Tyrode's solution.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action of cibenzoline on sinoatrial node cells and the general workflow of the electrophysiological experiments.

Caption: Mechanism of Cibenzoline on SA Node Ion Channels.

Caption: Experimental Workflow for SA Node Electrophysiology.

References

Probing the Anticholinergic Profile of Cibenzoline: An In Vitro Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro anticholinergic properties of the antiarrhythmic drug, cibenzoline. By summarizing key quantitative data, detailing experimental methodologies, and visualizing complex biological pathways and workflows, this document serves as a core resource for professionals investigating the muscarinic receptor interactions of this compound.

Quantitative Assessment of Cibenzoline's Anticholinergic Activity

The anticholinergic activity of cibenzoline has been quantified through various in vitro assays, primarily focusing on its interaction with muscarinic acetylcholine receptors (mAChRs). The data consistently demonstrates that while cibenzoline possesses anticholinergic properties, its potency is notably less than that of other antiarrhythmic agents like disopyramide.

Muscarinic Receptor Binding Affinity

Radioligand binding assays are fundamental in determining the affinity of a drug for its receptor. In these assays, cibenzoline's ability to displace a radiolabeled ligand from muscarinic receptors is measured. The resulting inhibition constant (Ki) and the concentration of the drug that inhibits 50% of the specific binding of the radioligand (IC50) are key indicators of binding affinity.

| Parameter | Cibenzoline | Disopyramide | Atropine | Reference |

| Ki (μM) - Rat Heart | 15.8 ± 1.6 | 12 ± 3.5 | 0.0013 ± 0.0001 | [1] |

| Ki (μM) - Rat Cerebral Cortex | 31.6 ± 1.5 | 7.8 ± 1.3 | 0.0006 ± 0.0001 | [1] |

| Receptor Subtype | Cibenzoline IC50 (μM) | Disopyramide IC50 (μM) | Pirmenol IC50 (μM) | Reference |

| m1 | >100 | 1.8 | 12 | [2] |

| m2 | 25 | 2.8 | 1.8 | [2] |

| m3 | >100 | 1.7 | 78 | [2] |

Table 1: Comparative binding affinities of cibenzoline and other agents at muscarinic receptors.

A study on human muscarinic receptors (m1-m3) expressed in Chinese hamster ovary (CHO) cells showed that cibenzoline had a lower affinity for these receptors compared to disopyramide and pirmenol.[2] Notably, cibenzoline displayed some selectivity for the m2 receptor subtype, with m1/m2 and m3/m2 IC50 ratios of 4.0 and 16, respectively.[2]

Functional Inhibition of Muscarinic Receptor-Mediated Effects

Functional assays assess the ability of a drug to inhibit the physiological response initiated by receptor activation. In the context of cibenzoline's anticholinergic properties, its capacity to block acetylcholine (ACh)-induced cellular effects is a key measure of its functional antagonism.

| Assay | Parameter | Cibenzoline | Disopyramide | Reference |

| ACh-induced K+ current inhibition in guinea pig atrial myocytes | EC50 (μM) | 8 | 3 | [3] |

Table 2: Functional inhibitory potency of cibenzoline on acetylcholine-induced potassium current.

In guinea pig atrial myocytes, both cibenzoline and disopyramide effectively suppressed the ACh-induced potassium current in a concentration-dependent manner.[3] However, cibenzoline was found to be less potent than disopyramide, with a higher EC50 value.[3] Interestingly, cibenzoline also demonstrated an inhibitory effect on the GTPγS-induced potassium current, suggesting a mechanism of action that may involve direct inhibition of the muscarinic potassium channel or its coupled G-proteins, in addition to receptor blockade.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the core experimental protocols used to investigate the in vitro anticholinergic properties of cibenzoline.

Radioligand Binding Assay for Muscarinic Receptors

This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., cibenzoline) for muscarinic receptors.

Objective: To determine the Ki and IC50 values of a test compound for muscarinic receptors.

Materials:

-

Cell membranes expressing muscarinic receptors (e.g., from rat heart, cerebral cortex, or CHO cells expressing specific subtypes).

-

Radioligand (e.g., [3H]N-methylscopolamine ([3H]NMS) or [3H]quinuclidinyl benzylate ([3H]QNB)).

-

Test compound (cibenzoline).

-

Non-specific binding control (e.g., a high concentration of atropine).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation.

-

Assay Setup: In a multi-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound. For total binding wells, add only the membrane and radioligand. For non-specific binding wells, add the membrane, radioligand, and a saturating concentration of a non-labeled antagonist (e.g., atropine).

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Whole-Cell Voltage Clamp for Measuring Acetylcholine-Induced Currents

This protocol details the method for measuring the inhibitory effect of a compound on acetylcholine-induced potassium currents in isolated cardiac myocytes.

Objective: To determine the EC50 value of a test compound for the inhibition of ACh-induced potassium currents.

Materials:

-

Isolated single cardiac myocytes (e.g., from guinea pig atrium).

-

Patch-clamp amplifier and data acquisition system.

-

Micromanipulators.

-

Borosilicate glass capillaries for patch pipettes.

-

External solution (containing physiological concentrations of ions).

-

Internal solution for the patch pipette (containing GTP or GTPγS).

-

Acetylcholine (ACh).

-

Test compound (cibenzoline).

Procedure:

-

Cell Preparation: Isolate single cardiac myocytes from the desired tissue using enzymatic digestion.

-

Pipette Preparation: Fabricate patch pipettes from borosilicate glass capillaries using a micropipette puller. The pipette tip should have a resistance of 2-5 MΩ when filled with the internal solution.

-

Gigaohm Seal Formation: Under microscopic observation, bring the patch pipette into contact with the surface of a myocyte and apply gentle suction to form a high-resistance seal (a "gigaohm seal") between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

-

Voltage Clamp: Clamp the cell membrane potential at a holding potential (e.g., -40 mV).

-

Current Recording: Apply a test pulse protocol (e.g., hyperpolarizing steps) to measure membrane currents.

-

Agonist and Antagonist Application: Perfuse the cell with the external solution containing a fixed concentration of acetylcholine to induce the muscarinic potassium current. Once a stable current is recorded, co-perfuse with varying concentrations of the test compound (cibenzoline) to measure its inhibitory effect.

-

Data Analysis: Measure the amplitude of the ACh-induced current in the absence and presence of different concentrations of the test compound. Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding of the in vitro investigation of cibenzoline's anticholinergic properties.

Muscarinic Receptor Signaling Pathway

Muscarinic receptors are G-protein coupled receptors (GPCRs) that, upon binding acetylcholine, initiate a cascade of intracellular events. The M2 muscarinic receptor, which is a key target for cibenzoline's anticholinergic effects in the heart, is primarily coupled to inhibitory G-proteins (Gi/o).

Caption: M2 Muscarinic Receptor Signaling Pathway.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the key steps involved in a radioligand binding assay to determine the affinity of a compound for a specific receptor.

Caption: Radioligand Binding Assay Workflow.

Experimental Workflow: Whole-Cell Voltage Clamp

This diagram outlines the procedure for measuring ion channel currents in a single cell using the whole-cell patch-clamp technique.

Caption: Whole-Cell Voltage Clamp Workflow.

References

- 1. G protein coupling and signaling pathway activation by m1 muscarinic acetylcholine receptor orthosteric and allosteric agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetics of M1 muscarinic receptor and G protein signaling to phospholipase C in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

Cibenzoline Succinate's Role in Modulating Intracellular Calcium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cibenzoline succinate, a Class I antiarrhythmic agent, primarily exerts its therapeutic effects by blocking sodium channels in cardiac cells. However, emerging evidence reveals a more complex pharmacological profile that includes significant modulation of intracellular calcium ([Ca2+]i) homeostasis. This technical guide provides an in-depth analysis of the mechanisms by which this compound influences intracellular calcium concentrations, focusing on its inhibitory actions on L-type calcium channels and the Na+/Ca2+ exchanger. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes the involved signaling pathways to offer a comprehensive resource for researchers and drug development professionals.

Introduction

This compound is a well-established antiarrhythmic drug used in the management of cardiac arrhythmias.[1] While its primary classification is a sodium channel blocker, its therapeutic efficacy and side-effect profile may be partly attributable to its influence on intracellular calcium signaling.[2][3] Understanding the nuances of cibenzoline's interaction with calcium handling proteins is crucial for optimizing its clinical use and for the development of novel antiarrhythmic agents with improved specificity and safety. This guide will explore the core mechanisms of cibenzoline-mediated calcium modulation in cardiac cells, based on current scientific literature.

Mechanisms of Action in Intracellular Calcium Modulation

This compound's influence on intracellular calcium is primarily mediated through two key pathways in cardiac myocytes: inhibition of the L-type calcium current (ICa) and modulation of the Na+/Ca2+ exchange current (INCX).

Inhibition of L-type Calcium Channels

Cibenzoline has been demonstrated to possess Class IV antiarrhythmic activity through its concentration-dependent inhibition of the slow inward L-type calcium current (ICa).[2][3] This action reduces the influx of calcium into cardiomyocytes during the plateau phase of the action potential, thereby decreasing the trigger for calcium-induced calcium release (CICR) from the sarcoplasmic reticulum. The reduction in calcium entry contributes to a negative inotropic effect.[3]

Inhibition of the Na+/Ca2+ Exchanger

In addition to its effects on calcium influx, cibenzoline also inhibits the Na+/Ca2+ exchanger (NCX).[4] The NCX is a critical component of calcium extrusion from the cardiomyocyte. By inhibiting the NCX, cibenzoline can lead to an elevation of intracellular calcium, particularly during diastole. The net effect of cibenzoline on intracellular calcium is a complex interplay between reduced influx via L-type calcium channels and potentially increased intracellular levels due to NCX inhibition.

Quantitative Data on Cibenzoline's Effects

The following tables summarize the quantitative data from studies investigating the effects of this compound on key components of intracellular calcium modulation.

Table 1: Inhibitory Effects of Cibenzoline on L-type Calcium Current (ICa)

| Parameter | Value | Cell Type | Species | Reference |

| IC50 | 30 µM | Ventricular Myocytes | Guinea Pig | [2][3] |

Table 2: Inhibitory Effects of Cibenzoline on Na+/Ca2+ Exchange Current (INCX)

| Parameter | Value | Cell Type | Species | Reference |

| IC50 (outward current) | 77 µM | Ventricular Myocytes | Guinea Pig | [4] |

| IC50 (inward current) | 84 µM | Ventricular Myocytes | Guinea Pig | [4] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the signaling pathways affected by cibenzoline and a typical experimental workflow for studying its effects.

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the effects of cibenzoline on intracellular calcium. These should be adapted based on specific experimental goals and laboratory conditions.

Whole-Cell Voltage-Clamp Measurement of L-type Ca2+ Current (ICa)

Objective: To measure the effect of this compound on the L-type calcium current in isolated cardiomyocytes.

Materials:

-

Isolated ventricular myocytes (e.g., from guinea pig)

-

Patch-clamp amplifier and data acquisition system

-

Pipettes (1-3 MΩ)

-

External (Tyrode's) solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH)

-

Internal (pipette) solution (in mM): 120 CsCl, 20 TEA-Cl, 5 Mg-ATP, 10 HEPES, 10 EGTA (pH 7.2 with CsOH)

-

This compound stock solution

Procedure:

-

Isolate single ventricular myocytes using established enzymatic digestion protocols.

-

Place isolated cells in a recording chamber on the stage of an inverted microscope.

-

Establish a gigaohm seal between the patch pipette and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Hold the cell at a holding potential of -80 mV.

-

Apply depolarizing voltage steps (e.g., to 0 mV for 200 ms) to elicit ICa.

-

Record baseline ICa for a stable period.

-

Perfuse the recording chamber with external solution containing various concentrations of this compound.

-

Record ICa at each concentration after the current has reached a steady state.

-

Wash out the drug with the control external solution to assess reversibility.

-

Analyze the data to determine the concentration-response relationship and calculate the IC50 value.

Measurement of Na+/Ca2+ Exchange Current (INCX)

Objective: To measure the effect of this compound on the Na+/Ca2+ exchange current.

Materials:

-

Isolated ventricular myocytes

-

Patch-clamp amplifier and data acquisition system

-

Pipettes (1-3 MΩ)

-

External solution (in mM): 140 NaCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, 0.005 nifedipine (to block ICa) (pH 7.4 with NaOH)

-

Internal (pipette) solution (in mM): 100 Cs-glutamate, 20 NaCl, 20 TEA-Cl, 5 Mg-ATP, 10 HEPES, 10 EGTA, 5 BAPTA (to buffer intracellular Ca2+) (pH 7.2 with CsOH)

-

This compound stock solution

Procedure:

-

Follow steps 1-4 from the ICa measurement protocol to establish a whole-cell recording.

-

Hold the cell at a holding potential of -80 mV.

-

Apply a voltage ramp protocol (e.g., from +60 mV to -120 mV over 500 ms) to elicit both outward and inward INCX.

-

Record baseline INCX.

-

Apply external solution containing this compound at various concentrations.

-

Record INCX at each concentration.

-

Analyze the peak outward and inward currents at specific voltages to determine the inhibitory effect of cibenzoline and calculate IC50 values for both components of the current.

Discussion and Future Directions

The available evidence clearly indicates that this compound modulates intracellular calcium in cardiac myocytes through the inhibition of L-type calcium channels and the Na+/Ca2+ exchanger. These actions likely contribute to its antiarrhythmic and negative inotropic effects.

However, several areas require further investigation:

-

Sarcoplasmic Reticulum Effects: There is a notable lack of data on the direct effects of cibenzoline on sarcoplasmic reticulum calcium handling proteins, such as the ryanodine receptor (RyR2) and the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA). Future studies should investigate whether cibenzoline directly modulates these critical components of intracellular calcium release and reuptake.

-

Non-Cardiac Cell Effects: The effects of cibenzoline on intracellular calcium signaling in non-cardiac cell types, such as smooth muscle, neurons, and epithelial cells, are largely unknown. Research in this area could uncover novel therapeutic applications or explain certain side effects of the drug.

-

Integrated Cellular Effects: A more comprehensive understanding of how the simultaneous inhibition of ICa and INCX by cibenzoline integrates to produce the net effect on the intracellular calcium transient and cellular function is needed. Computational modeling combined with advanced calcium imaging techniques could provide valuable insights.

Conclusion

This compound's role in modulating intracellular calcium extends beyond its primary classification as a sodium channel blocker. Its inhibitory effects on L-type calcium channels and the Na+/Ca2+ exchanger are key to its overall electrophysiological profile. This guide provides a foundational understanding of these mechanisms, supported by quantitative data and experimental frameworks. Further research into its effects on the sarcoplasmic reticulum and in non-cardiac tissues will be essential for a complete characterization of this multifaceted antiarrhythmic agent.

References

- 1. Electrophysiological study of cibenzoline in voltage-clamped rabbit sinoatrial node preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of cibenzoline, a novel antiarrhythmic drug, on action potential and transmembrane currents in frog atrial muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of Ca2+ channel inhibitory effects of cibenzoline with verapamil on guinea-pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. partone.litfl.com [partone.litfl.com]

Methodological & Application

Application Notes and Protocols for Studying Cibenzoline Succinate Effects Using Patch Clamp Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the electrophysiological effects of cibenzoline succinate on various cardiac ion channels using the patch clamp technique. The protocols outlined below are designed to ensure robust and reproducible data collection for the assessment of the compound's mechanism of action and potential cardiac liability.

Introduction to this compound

This compound is a Class I antiarrhythmic agent primarily utilized for the management of cardiac arrhythmias.[1] Its principal mechanism of action involves the blockade of cardiac sodium channels, which slows the upstroke of the cardiac action potential (Phase 0) and reduces the conduction velocity in the heart.[1] Additionally, cibenzoline exhibits effects on other ion channels, including potassium and calcium channels, contributing to its overall antiarrhythmic profile.[1][2] Understanding the detailed electrophysiological effects of cibenzoline is crucial for its safe and effective therapeutic use.

Quantitative Data Summary

The following tables summarize the known quantitative effects of this compound on key cardiac ion channels, as determined by patch clamp studies.

Table 1: Inhibitory Concentrations (IC₅₀) of Cibenzoline on Various Ion Channels

| Ion Channel/Current | Cell Type | IC₅₀ Value (µM) | Reference |

| hERG (IKr) | HEK293 Cells | 3.7 ± 0.96 | [3] |

| Inward Na+/Ca2+ Exchange Current (INCX) | Guinea-Pig Cardiac Ventricular Myocytes | 84 | [4][5] |

| Outward Na+/Ca2+ Exchange Current (INCX) | Guinea-Pig Cardiac Ventricular Myocytes | 77 | [4][5] |

| L-type Ca2+ Current (ICa) | Guinea-pig ventricular myocytes | 30 | [6] |

Table 2: Electrophysiological Effects of Cibenzoline on Cardiac Action Potential Parameters

| Parameter | Species/Tissue | Concentration | Effect | Reference |

| Maximum Upstroke Velocity (Vmax) | Guinea-pig papillary muscles | ≥ 3 µM | Use-dependent decrease | [7] |

| Vmax Recovery Time Constant (τR) | Guinea-pig papillary muscles | 3 µM | 26.2 s | [7] |

| Action Potential Duration | Canine ventricular muscle | ≥ 3 µM | Lengthened | |

| Effective Refractory Period | Frog auricular preparations | 2.6 µM | Increased | [8] |

Experimental Protocols

This section provides detailed methodologies for performing whole-cell patch clamp experiments to study the effects of this compound on cardiac ion channels.

Cell Preparation

For Primary Cardiomyocytes (e.g., Guinea Pig Ventricular Myocytes):

-

Isolate ventricular myocytes using established enzymatic digestion protocols.

-

Maintain isolated cells in a Tyrode's solution containing (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Allow cells to adhere to glass coverslips for at least 30 minutes before recording.

For Stably Transfected Cell Lines (e.g., HEK293 expressing hERG):

-

Culture cells in appropriate media (e.g., DMEM supplemented with 10% FBS and selection antibiotics).

-

Plate cells onto glass coverslips 24-48 hours prior to the experiment to achieve 50-70% confluency.

Patch Clamp Solutions

Extracellular (Bath) Solution (in mM):

-

140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose.

-

Adjust pH to 7.4 with NaOH.

Intracellular (Pipette) Solution (in mM):

-

For K⁺ currents (e.g., hERG): 120 K-aspartate, 20 KCl, 5 MgATP, 10 HEPES, 1 EGTA. Adjust pH to 7.2 with KOH.

-

For Na⁺ currents: 130 CsF, 10 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH.

-

For Ca²⁺ currents: 120 CsCl, 5 MgATP, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH.

Whole-Cell Patch Clamp Procedure

-

Place a coverslip with cells in the recording chamber on the stage of an inverted microscope.

-

Perfuse the chamber with the extracellular solution at a constant rate (e.g., 2 mL/min).

-

Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the intracellular solution.

-

Approach a selected cell with the patch pipette and apply gentle suction to form a high-resistance (GΩ) seal.

-

Rupture the cell membrane with a brief pulse of suction to establish the whole-cell configuration.

-

Allow the cell to stabilize for 5-10 minutes before starting the recording protocol.

Voltage Clamp Protocols

To Study hERG (I_Kr) Block:

-

Hold the cell at a membrane potential of -80 mV.

-

Apply a depolarizing step to +20 mV for 2 seconds to activate the channels.

-

Repolarize to -50 mV for 2 seconds to record the tail current.

-

Repeat this protocol at a frequency of 0.1 Hz.

-

After obtaining a stable baseline, perfuse the chamber with increasing concentrations of this compound.

To Study Late Sodium Current (I_Na,L) Block:

-

Hold the cell at a membrane potential of -120 mV.

-

Apply a depolarizing step to -20 mV for 500 ms.

-

Measure the peak inward current and the sustained current at the end of the pulse.

-

Repeat this protocol at a frequency of 0.2 Hz.

-

Apply this compound and assess the reduction in the late component of the sodium current.

To Study L-type Calcium Current (I_Ca,L) Block:

-

Hold the cell at a membrane potential of -40 mV to inactivate sodium channels.

-

Apply a depolarizing step to 0 mV for 300 ms.

-

Repeat this protocol at a frequency of 0.1 Hz.

-

Record the peak inward calcium current before and after the application of this compound.

Visualizations

The following diagrams illustrate the signaling pathways and experimental workflows relevant to the study of this compound.

Caption: Mechanism of action of Cibenzoline on cardiac ion channels.

Caption: Experimental workflow for patch clamp analysis.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. Block of HERG current expressed in HEK293 cells by the Na+-channel blocker cibenzoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibitory effect of cibenzoline on Na+/Ca2+ exchange current in guinea-pig cardiac ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparison of Ca2+ channel inhibitory effects of cibenzoline with verapamil on guinea-pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Na+ channel blocking effects of cibenzoline on guinea-pig ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of cibenzoline, a novel antiarrhythmic drug, on action potential and transmembrane currents in frog atrial muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Utilizing Cibenzoline Succinate in a Langendorff Heart Preparation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the effects of cibenzoline succinate on an isolated mammalian heart using the Langendorff perfusion technique. This ex vivo model allows for the detailed examination of the electrophysiological and hemodynamic properties of this compound, independent of systemic neural and hormonal influences.

Introduction to this compound

This compound is a class I antiarrhythmic agent primarily known for its sodium channel-blocking properties.[1] It also exhibits some potassium and calcium channel blocking activity, along with mild anticholinergic effects.[1] These combined actions lead to a decrease in the rate of depolarization, prolongation of the action potential duration, and an increase in the effective refractory period in cardiac myocytes. Understanding its effects on the whole heart is crucial for both arrhythmia research and cardiotoxicity screening.

Data Presentation: Effects of Cibenzoline on Cardiac Parameters